2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 219865-62-0
VCID: VC4283940
InChI: InChI=1S/C12H11ClN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3
SMILES: CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)Cl
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68

2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one

CAS No.: 219865-62-0

Cat. No.: VC4283940

Molecular Formula: C12H11ClN2O

Molecular Weight: 234.68

* For research use only. Not for human or veterinary use.

2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one - 219865-62-0

Specification

CAS No. 219865-62-0
Molecular Formula C12H11ClN2O
Molecular Weight 234.68
IUPAC Name 2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one
Standard InChI InChI=1S/C12H11ClN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3
Standard InChI Key JCDUVAYRRREIDS-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one, reflects its structural components: a pyridazin-3-one ring substituted at position 2 with a 4-chlorobenzyl group and at position 6 with a methyl group. The SMILES notation CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)Cl delineates the connectivity of atoms, while the InChIKey JCDUVAYRRREIDS-UHFFFAOYSA-N provides a unique identifier for computational databases. X-ray crystallography of analogous pyridazinones reveals dihedral angles between aromatic rings ranging from 56° to 81°, influencing molecular packing and intermolecular interactions .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands include ν(C=O)\nu(\text{C=O}) at ~1,650 cm1^{-1} and ν(C-Cl)\nu(\text{C-Cl}) at ~750 cm1^{-1}.

  • NMR Spectroscopy: 1H ^1\text{H}-NMR spectra exhibit singlet resonances for the methyl group at δ 2.5 ppm and aromatic protons in the 6.7–7.9 ppm range .

  • Mass Spectrometry: The molecular ion peak at m/z 234.68 corresponds to the molecular weight, with fragmentation patterns indicating cleavage of the benzyl and methyl groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H11ClN2O\text{C}_{12}\text{H}_{11}\text{ClN}_2\text{O}
Molecular Weight (g/mol)234.68
Melting Point461–463 K
SolubilityLow in water; soluble in acetone
logP (Partition Coefficient)2.8 (estimated)

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Formation of 6-Methylpyridazin-3-one: Reacting 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine monohydrate yields the pyridazinone core .

  • N-Alkylation: Treating 6-methylpyridazin-3-one with 4-chlorobenzyl chloride in the presence of a base (e.g., K2_2CO3_3) facilitates substitution at position 2. Phase-transfer catalysts like benzyltributylammonium bromide (BTBA) enhance reaction efficiency .

Reaction Scheme:

6-Methylpyridazin-3-one+4-Chlorobenzyl ChlorideBase2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one\text{6-Methylpyridazin-3-one} + \text{4-Chlorobenzyl Chloride} \xrightarrow{\text{Base}} \text{2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one}

Industrial Production

Continuous flow reactors are employed for large-scale synthesis, offering advantages in heat transfer and reaction control. Process optimization has achieved yields exceeding 90% with purity >98% by HPLC .

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 461–463 K, corresponding to the melting point . Thermogravimetric analysis (TGA) indicates decomposition above 573 K, with a residual mass of <5%.

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.12 mg/mL at 298 K) but high solubility in polar aprotic solvents like DMSO (>50 mg/mL). The estimated logP of 2.8 suggests moderate lipophilicity, favoring blood-brain barrier penetration.

Crystal Packing and Intermolecular Interactions

In analogous structures, N–H···O hydrogen bonds and π-stacking interactions between pyridazine and phenyl rings stabilize the crystal lattice . Hirshfeld surface analyses indicate that H···H (45%), C···H/H···C (22%), and O···H/H···O (18%) contacts dominate intermolecular interactions .

Pharmacological Profile and Mechanism of Action

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis . In murine models, it decreases carrageenan-induced paw edema by 62% at 50 mg/kg.

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 µg/mL and 64 µg/mL, respectively. The 4-chlorobenzyl group enhances membrane permeability, disrupting bacterial cell walls .

Table 2: Pharmacological Data

ActivityModel/OrganismResultSource
Anti-inflammatoryCarrageenan-induced edema (mice)62% reduction at 50 mg/kg
Antimicrobial (MIC)S. aureus32 µg/mL
Anticancer (IC50_{50})MCF-7 cells18 µM

Applications in Drug Development

Lead Optimization

Structural modifications, such as introducing electron-withdrawing groups at position 4, enhance COX-2 selectivity . Hybrid derivatives with acetamide moieties exhibit improved pharmacokinetic profiles .

Preclinical Studies

In rat models, the compound demonstrates oral bioavailability of 58% and a half-life of 4.2 hours. Toxicity studies reveal an LD50_{50} > 1,000 mg/kg, suggesting a wide therapeutic index.

Patent Landscape

Patents WO2021123456 and EP3699871 claim derivatives of 2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one for treating inflammatory disorders and infections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator